N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Pyrazole derivatives, which this compound is a part of, are a class of compounds that have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities . They are often used in the synthesis of various bioactive chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazole derivatives are often synthesized through condensation reactions . For example, a novel N-pyrazolyl imine was synthesized in good yield through an uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of magnesium sulfate as a drying agent .Scientific Research Applications
- This compound exhibits antioxidant activity due to its unique structure. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Investigating its potential as an antioxidant could lead to applications in health supplements or functional foods .
- Inflammation is associated with various diseases, including chronic conditions. Research could explore whether this compound has anti-inflammatory properties. If so, it might be useful in drug development for inflammatory disorders .
- Assessing the compound’s antibacterial effects could reveal its potential as a novel antimicrobial agent. Investigate its activity against different bacterial strains and explore mechanisms of action .
- Investigate whether this compound inhibits cancer cell growth or affects specific pathways involved in tumorigenesis. Its unique structure may offer advantages over existing anticancer drugs .
- Explore whether the compound has pain-relieving effects. Understanding its mechanism of action could lead to the development of new analgesics .
- Investigate whether this compound has herbicidal properties. If effective, it could be used as an environmentally friendly herbicide .
- Given its unique structure, explore whether this compound can serve as a contrast agent for magnetic resonance imaging (MRI) or electron paramagnetic resonance imaging (EPRI). Such applications could enhance diagnostic capabilities .
- Assess the compound’s stability against bioreduction. Understanding its behavior in biological systems is crucial for potential applications in vivo .
Antioxidant Properties
Anti-Inflammatory Effects
Antibacterial Activity
Anti-Cancer Potential
Analgesic Properties
Herbicidal Activity
Functional Imaging Agents
Bioreduction Stability
Safety and Hazards
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-22(2,3)25-20(18-13-28(27)14-19(18)24-25)23-21(26)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEMQTMUQPUDFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide |
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